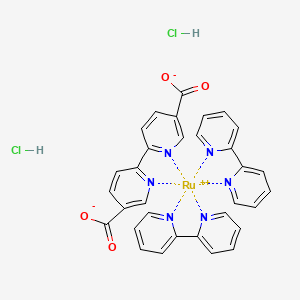
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride is a complex compound that features a ruthenium center coordinated with pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride typically involves the coordination of ruthenium with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Various ligands such as phosphines, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology
In biological research, ruthenium complexes are studied for their potential as anticancer agents. The ability of these compounds to interact with DNA and proteins makes them promising candidates for drug development .
Medicine
Medicinal applications include the development of ruthenium-based drugs for cancer therapy. These compounds can induce apoptosis in cancer cells through various mechanisms .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride involves the interaction of the ruthenium center with molecular targets such as DNA and proteins. The coordination of ruthenium with these targets can disrupt their normal function, leading to cellular effects such as apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
特性
分子式 |
C32H24Cl2N6O4Ru |
|---|---|
分子量 |
728.5 g/mol |
IUPAC名 |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


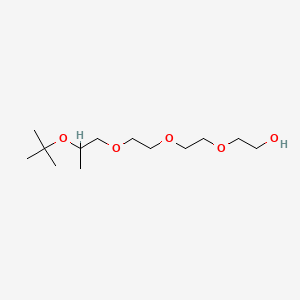
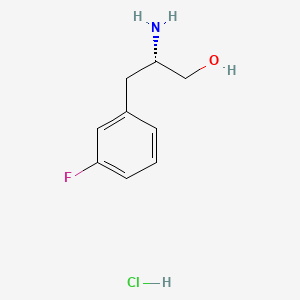


![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
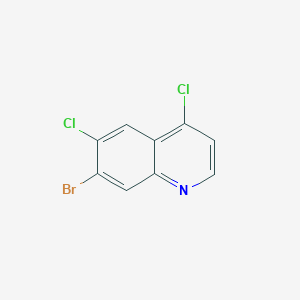
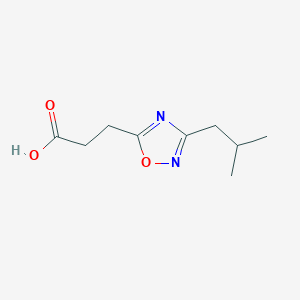

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
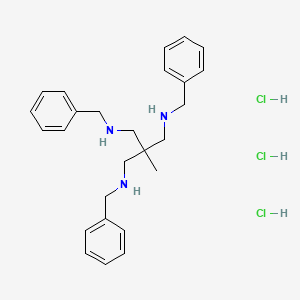
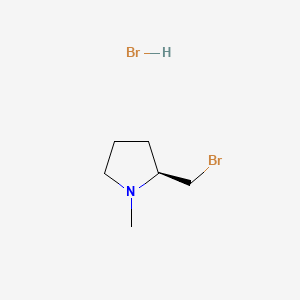
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
